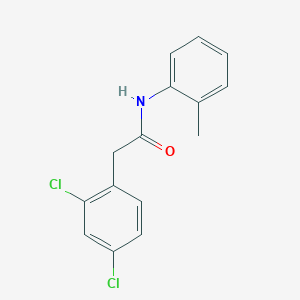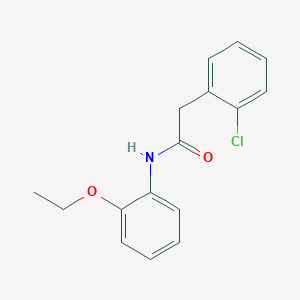![molecular formula C15H8Cl2N4O B270256 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one, also known as DCQ or Diquinolizine, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCQ is a heterocyclic compound that possesses a triazoloquinoxaline core structure and is an analog of quinoline. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has also been reported to induce apoptosis, a programmed cell death, in cancer cells. Furthermore, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA into RNA.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Additionally, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been reported to inhibit the uptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in good yields and purity. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has also been reported to exhibit low toxicity and high selectivity towards cancer cells. However, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Furthermore, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been reported to exhibit poor bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has several potential future directions for scientific research. It can be further studied for its antitumor, antiviral, and antimicrobial activities. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can also be modified to improve its solubility and bioavailability, which may enhance its effectiveness in vivo. Additionally, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be synthesized using various methods, including the reaction of 2,4-dichlorophenylhydrazine with 2-chloro-3-formyl quinoxaline, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4-chloroquinoxaline-2-carbaldehyde, followed by cyclization with triethyl orthoformate. Both methods have been reported to yield 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one in good yields and purity.
Applications De Recherche Scientifique
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of HIV-1 and herpes simplex virus type 1. Additionally, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
|---|---|
Formule moléculaire |
C15H8Cl2N4O |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C15H8Cl2N4O/c16-8-5-6-9(10(17)7-8)13-19-20-14-15(22)18-11-3-1-2-4-12(11)21(13)14/h1-7H,(H,18,22) |
Clé InChI |
HYBUAGSRPITYPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B270173.png)
![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)

![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)

![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)

![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)




